3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction could affect various biological processes, including amino acid metabolism.
Biochemical Pathways
Given its target, it is likely to influence pathways related to the metabolism of aromatic amino acids . The downstream effects of these changes could have significant impacts on cellular function and overall organism health.
Result of Action
Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the levels and activity of aromatic amino acids within the cell . This could have various downstream effects, potentially influencing protein synthesis and other cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its target and carries out its function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonyl chlorides and appropriate bases to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinic acids or other reduced forms.
Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound is similar in structure but lacks the sulfonyl group, which may result in different chemical and biological properties.
3-(3,4-Dimethoxybenzenesulfonyl)acetic acid: This compound has an acetic acid moiety instead of a propanoic acid group, which may affect its reactivity and applications.
Uniqueness
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is unique due to the presence of both the sulfonyl and propanoic acid groups, which confer distinct chemical reactivity and potential biological activity . Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIPGZIRGLRBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.